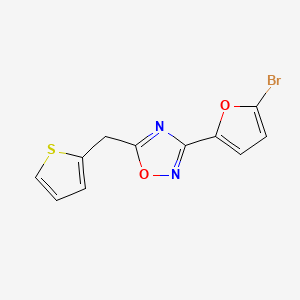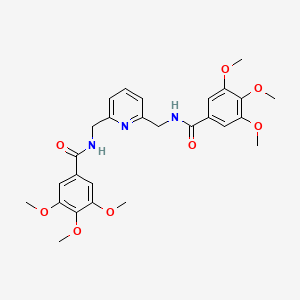![molecular formula C25H25N5 B11500911 1-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11500911.png)
1-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(2,5-dimethylphenyl)piperazino]-3-methylpyrido[1,2-a][1,3]benzimidazol-4-yl cyanide is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological and pharmaceutical activities. The structure of this compound includes a piperazine ring, a pyrido[1,2-a][1,3]benzimidazole moiety, and a cyanide group, making it a unique and potentially valuable molecule for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2,5-dimethylphenyl)piperazino]-3-methylpyrido[1,2-a][1,3]benzimidazol-4-yl cyanide typically involves multiple steps, including the formation of the piperazine ring, the introduction of the pyrido[1,2-a][1,3]benzimidazole moiety, and the addition of the cyanide group. Common synthetic methods include:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form the piperazine ring.
Aza-Michael addition: This reaction involves the addition of diamines to sulfonium salts to form the desired piperazine derivatives.
Industrial Production Methods
化学反応の分析
Types of Reactions
1-[4-(2,5-dimethylphenyl)piperazino]-3-methylpyrido[1,2-a][1,3]benzimidazol-4-yl cyanide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in various substituted products.
科学的研究の応用
1-[4-(2,5-dimethylphenyl)piperazino]-3-methylpyrido[1,2-a][1,3]benzimidazol-4-yl cyanide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors and enzymes.
作用機序
The mechanism of action of 1-[4-(2,5-dimethylphenyl)piperazino]-3-methylpyrido[1,2-a][1,3]benzimidazol-4-yl cyanide involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways .
類似化合物との比較
Similar Compounds
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds have similar structures and are studied for their interactions with alpha1-adrenergic receptors.
Trazodone, naftopidil, and urapidil: These arylpiperazine-based compounds are also known for their interactions with adrenergic receptors.
Uniqueness
1-[4-(2,5-dimethylphenyl)piperazino]-3-methylpyrido[1,2-a][1,3]benzimidazol-4-yl cyanide is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various modifications, making it a versatile compound for research and development.
特性
分子式 |
C25H25N5 |
|---|---|
分子量 |
395.5 g/mol |
IUPAC名 |
1-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C25H25N5/c1-17-8-9-18(2)23(14-17)28-10-12-29(13-11-28)24-15-19(3)20(16-26)25-27-21-6-4-5-7-22(21)30(24)25/h4-9,14-15H,10-13H2,1-3H3 |
InChIキー |
NKSOQKMDCHAONX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=CC(=C(C4=NC5=CC=CC=C5N34)C#N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B11500841.png)
![1-[2-(4-fluorophenyl)-2-methyl-5-(3-nitrophenyl)-1,3,4-oxadiazol-3(2H)-yl]ethanone](/img/structure/B11500848.png)
![4-cyclohexyl-8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11500856.png)
![8-ethyl 2-methyl 4-(dimethylamino)-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,8-dicarboxylate](/img/structure/B11500865.png)
![N-(4H-1,2,4-Triazol-4-yl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11500873.png)

![2-Bromo-6-[({4-[(furan-2-ylcarbonyl)amino]phenyl}carbonyl)amino]-3-methylbenzoic acid](/img/structure/B11500890.png)
![3-(4-Ethoxyphenyl)-3-[(3-phenylbutanoyl)amino]propanoic acid](/img/structure/B11500892.png)
![3-({[4-(Acetylamino)phenyl]carbonyl}amino)-3-(2-chloro-5-nitrophenyl)propanoic acid](/img/structure/B11500898.png)
![N-(4-acetyl-5'-fluoro-1'-methyl-2'-oxo-spiro[1,3,4-thiadiazole-5,3'-indoline]-2-yl)acetamide](/img/structure/B11500916.png)
![Ethyl 3-[(4-tert-butylphenyl)formamido]-3-(3-nitrophenyl)propanoate](/img/structure/B11500919.png)


![4-[3-(4-fluorobenzoyl)-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B11500939.png)
